

solubility of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-cyclopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3026732

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An In-depth Technical Guide to the Solubility of **1-cyclopropyl-1H-pyrazole-4-carbaldehyde**

Abstract

1-cyclopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic building block with significant potential in the synthesis of novel bioactive molecules for pharmaceutical and agrochemical applications.[1][2] As with any compound progressing through the discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. Aqueous solubility, in particular, is a critical determinant of a compound's behavior in biological systems, influencing everything from in vitro assay reliability to in vivo absorption and bioavailability.[3][4] This guide provides a comprehensive framework for characterizing the solubility of **1-cyclopropyl-1H-pyrazole-4-carbaldehyde**. While specific experimental data for this compound is not prevalent in public literature, this document outlines the authoritative experimental protocols required to generate this critical data, explains the theoretical underpinnings of these choices, and provides a robust methodology for researchers in drug development.[5]

Physicochemical Profile and Theoretical Solubility Considerations

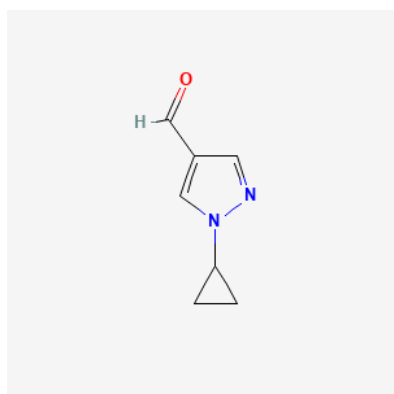
To understand the solubility of a compound, we must first examine its structure. **1-cyclopropyl-1H-pyrazole-4-carbaldehyde** possesses a unique combination of functional groups that

dictate its likely behavior in various solvents.

Table 1: Physicochemical Properties of **1-cyclopropyl-1H-pyrazole-4-carbaldehyde**

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O	PubChem[6]
Molecular Weight	136.15 g/mol	PubChem[6]
IUPAC Name	1-cyclopropylpyrazole-4-carbaldehyde	PubChem[6]
Predicted XlogP	0.2	PubChem[6]

Structure



PubChem[6]

The structure reveals several key features:

- **A Polar Core:** The pyrazole ring, with its two adjacent nitrogen atoms, and the carbaldehyde group (-CHO) are polar and capable of forming hydrogen bonds. This suggests some degree of solubility in polar solvents.
- **A Non-Polar Moiety:** The cyclopropyl group is a small, non-polar, aliphatic ring.
- **Aromaticity and Crystal Lattice Energy:** The planar, aromatic-like nature of the pyrazole ring can lead to efficient packing in a crystal lattice.[5] Strong crystal lattice energy requires more energy to overcome during dissolution, often resulting in lower aqueous solubility. The parent

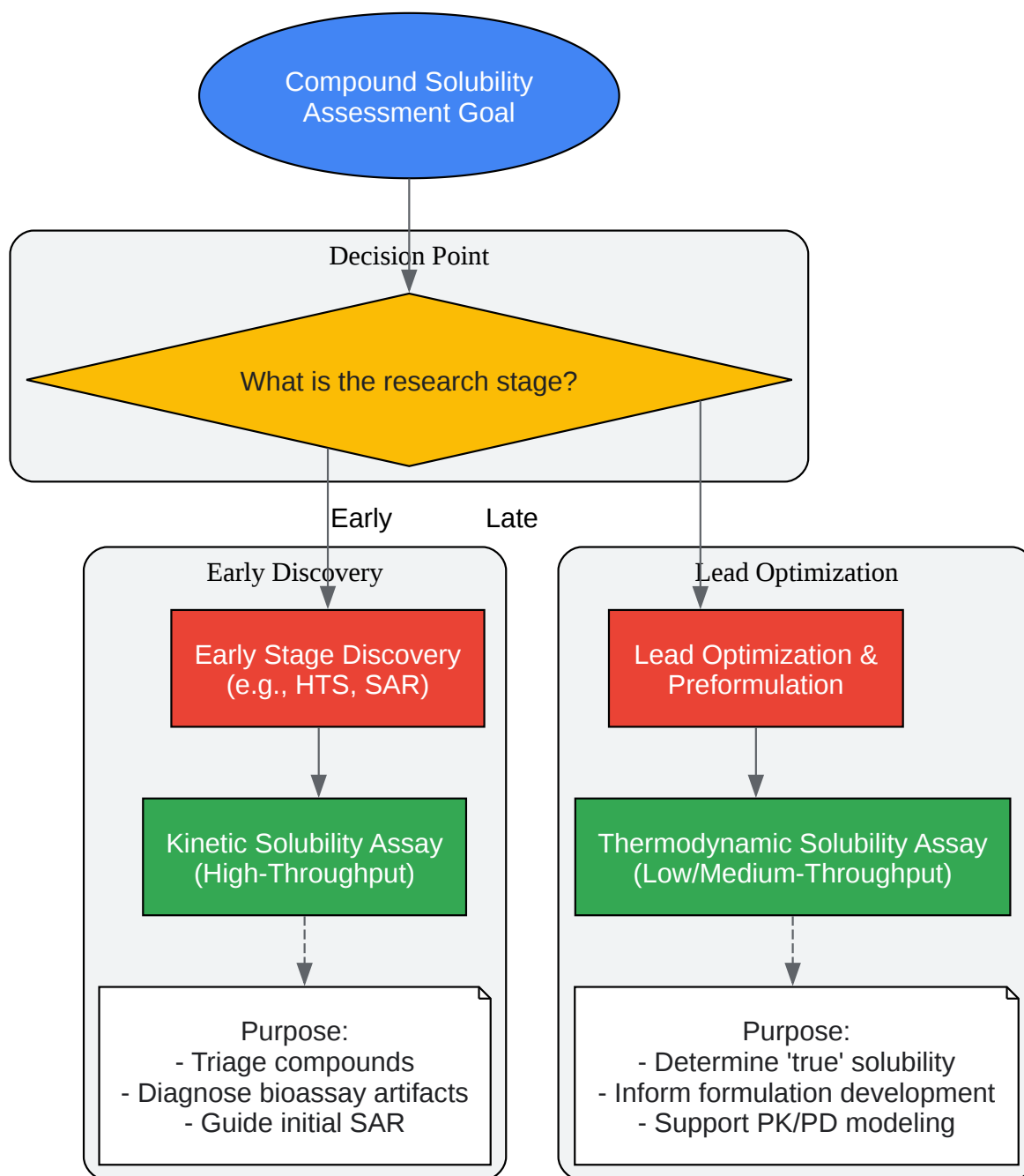
compound, 1H-pyrazole, exhibits limited solubility in water but is more soluble in organic solvents.[7]

The predicted XlogP value of 0.2 suggests the compound has relatively balanced lipophilicity and hydrophilicity, but this computational value requires experimental verification for definitive characterization.

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic

In drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic. The choice of assay is dictated by the stage of research and the question being asked.[3]

- **Kinetic Solubility:** Measured under non-equilibrium conditions, this high-throughput assay is vital for early-stage discovery.[8] It assesses how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[3][9] This mimics the conditions of many in vitro biological assays and helps flag compounds that may cause artifacts due to precipitation.[10]
- **Thermodynamic Solubility:** Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[4][11] This value is crucial for lead optimization and preformulation studies, as it informs the maximum achievable concentration for dosing and bioavailability assessments.[4][11]



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Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocol: Thermodynamic Equilibrium Solubility

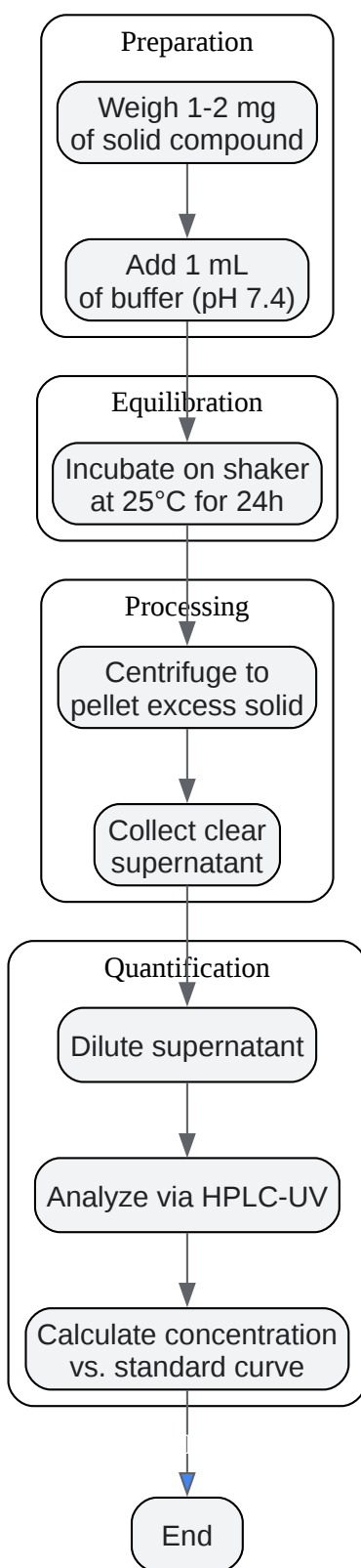
The shake-flask method is the gold standard for determining thermodynamic solubility.^[9] It ensures that the system reaches true equilibrium over an extended incubation period.

Methodology: Shake-Flask Protocol

- Preparation:
 - Accurately weigh approximately 1-2 mg of solid **1-cyclopropyl-1H-pyrazole-4-carbaldehyde** into a glass vial. The use of solid material is critical as crystal morphology influences the final measurement.^[11]
 - Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4) to the vial. This creates a slurry with an excess of the solid compound.
 - Prepare samples in duplicate or triplicate for statistical validity.^[4]
- Equilibration:
 - Seal the vials securely.
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
 - Incubate for a minimum of 24 hours.^[11] This extended period is crucial to allow the dissolution process to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation.
- Sample Processing:
 - After incubation, visually confirm that excess solid remains, indicating saturation.
 - Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high readings. Centrifugation at high speed (e.g., >10,000 g for 15 minutes)

followed by careful collection of the supernatant is a reliable method. Alternatively, filtration using a low-binding filter plate (e.g., Millipore MultiScreen) can be used.[9]

- Quantification:
 - Prepare a calibration curve using known concentrations of **1-cyclopropyl-1H-pyrazole-4-carbaldehyde** in the analysis solvent.
 - Dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the calibration curve.
 - Quantify the concentration of the dissolved compound using a validated HPLC-UV method. HPLC is preferred for its selectivity and ability to separate the parent compound from any potential degradants.[4]
- Data Analysis:
 - Calculate the concentration in the original supernatant by applying the dilution factor.
 - Report the final thermodynamic solubility in units of $\mu\text{g/mL}$ or μM .



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Caption: Workflow for Thermodynamic Solubility Determination.

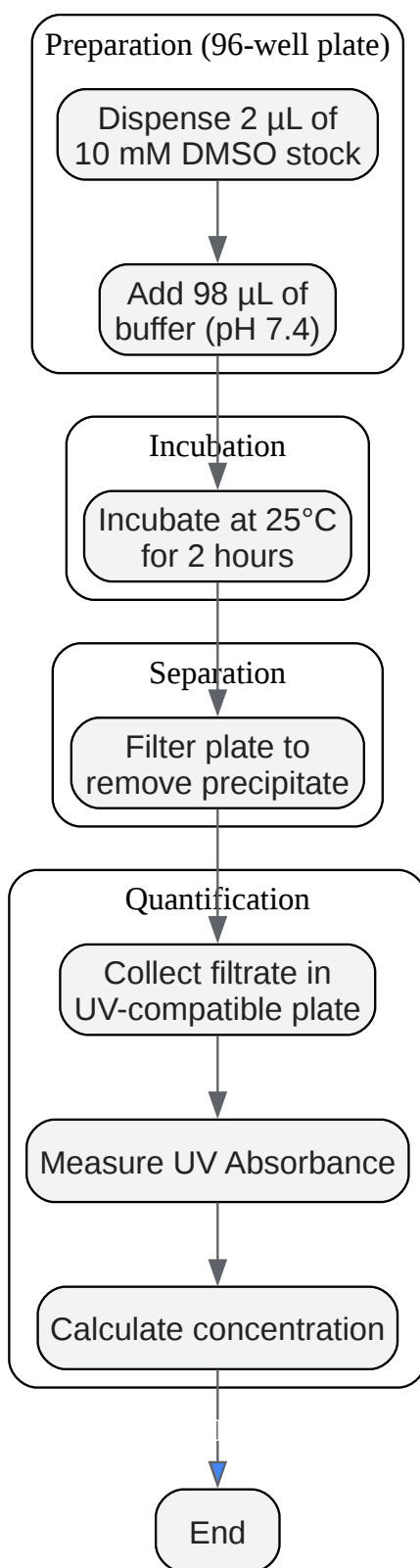
Experimental Protocol: High-Throughput Kinetic Solubility

For rapid assessment in early discovery, a plate-based kinetic solubility assay is employed. This method starts from a DMSO stock solution, which is the standard practice for storing and handling compound libraries.[\[12\]](#)

Methodology: Plate-Based Protocol

- Preparation:
 - Prepare a high-concentration stock solution of **1-cyclopropyl-1H-pyrazole-4-carbaldehyde** in 100% DMSO (e.g., 10 or 20 mM).[\[12\]](#)
 - In a 96-well microtiter plate, add a small volume (e.g., 2 μ L) of the DMSO stock solution to the wells.[\[13\]](#)
 - Add the aqueous buffer (e.g., 98 μ L of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 2%).[\[8\]](#) The sudden change in solvent polarity causes less soluble compounds to precipitate.
- Incubation:
 - Seal the plate and mix thoroughly.
 - Incubate the plate at a controlled temperature (e.g., 25°C) for a short period, typically 1.5 to 2 hours.[\[8\]](#) This allows for the formation of a precipitate but does not ensure thermodynamic equilibrium.
- Separation & Quantification (Direct UV Method):
 - Transfer the contents of the incubation plate to a solubility filter plate (e.g., 0.45 μ m pore size).[\[8\]](#)
 - Apply a vacuum to pull the solution through the filter into a fresh 96-well UV-compatible collection plate, leaving any undissolved precipitate behind.

- Measure the UV absorbance of the filtrate in the collection plate using a plate reader at the compound's λ_{max} .
- Quantify the concentration by comparing the absorbance to a standard curve prepared in a mixture of buffer and DMSO that mimics the final assay conditions.[\[13\]](#)
- Data Analysis:
 - The concentration of the compound in the filtrate is reported as the kinetic solubility.



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Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Data Presentation and Interpretation

All generated solubility data should be summarized for clear interpretation. The following table serves as a template for reporting the experimentally determined values.

Table 2: Experimentally Determined Solubility of **1-cyclopropyl-1H-pyrazole-4-carbaldehyde**

Assay Type	Solvent/Buffer	Temperature (°C)	Incubation Time (h)	Measured Solubility (µg/mL)	Measured Solubility (µM)
Thermodynamic	PBS (pH 7.4)	25	24	[Experimental Value]	[Experimental Value]
Thermodynamic	SGF (pH 1.2)	37	24	[Experimental Value]	[Experimental Value]
Kinetic	PBS (pH 7.4)	25	2	[Experimental Value]	[Experimental Value]

SGF: Simulated Gastric Fluid

A good solubility goal for many drug discovery compounds is >60 µg/mL.[3] Values below this threshold may indicate a need for structure modification or advanced formulation strategies to ensure adequate exposure in subsequent in vivo studies.

Conclusion

While public domain data on the solubility of **1-cyclopropyl-1H-pyrazole-4-carbaldehyde** is scarce, this guide provides the authoritative framework and detailed protocols necessary for its determination. By employing both thermodynamic and kinetic solubility assays, researchers can build a comprehensive profile of the compound, enabling informed decisions in hit-to-lead and lead optimization campaigns. The structural characteristics of this pyrazole derivative suggest that careful experimental evaluation of its aqueous solubility is a critical step toward unlocking its full therapeutic or agrochemical potential.

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